![molecular formula C9H8N2O B1590863 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 29096-64-8](/img/structure/B1590863.png)

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone

Vue d'ensemble

Description

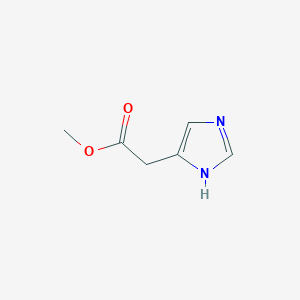

“1-(Imidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .

Synthesis Analysis

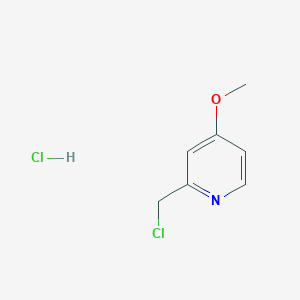

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods involve the use of specific reagents that are difficult to source, which significantly reduces the practical value of the proposed methods .

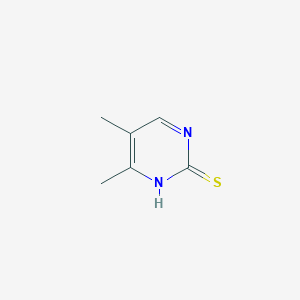

Molecular Structure Analysis

The molecular structure of “1-(Imidazo[1,2-a]pyridin-3-yl)ethanone” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Applications De Recherche Scientifique

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives have been identified as having a broad spectrum of biological activity. They are used in the development of antibacterial, antifungal, antiviral, and anti-inflammatory drugs. Notably, compounds like zolpidem are utilized for treating short-term insomnia and brain function disorders .

Cancer Treatment

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. These compounds are being explored for their anti-cancer properties .

Cardiovascular Diseases

Research has proposed the use of these derivatives for the treatment of cardiovascular diseases, expanding their significance in the medical field .

Neurodegenerative Diseases

Alzheimer’s disease is another area where imidazo[1,2-a]pyridine derivatives show promise. Their application in treating neurodegenerative diseases is under investigation .

Materials Science

These derivatives exhibit potential in materials science due to their versatile properties .

Optoelectronic Devices

The luminescent nature of imidazo[1,2-a]pyridine derivatives makes them suitable for use in optoelectronic devices .

Sensors

Their unique properties allow for the development of sensors in various technological applications .

Imaging and Microscopy

Imidazo[1,2-a]pyridine derivatives serve as emitters for confocal microscopy and imaging, aiding in scientific research and diagnostics .

Mécanisme D'action

Target of Action

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone primarily targets specific enzymes and receptors within the cell. These targets often include kinases and G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. By binding to these targets, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone interacts with its targets by forming hydrogen bonds and hydrophobic interactions. This binding alters the conformation of the target proteins, leading to either activation or inhibition of their function. For instance, if 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone binds to a kinase, it may inhibit its activity, thereby blocking downstream signaling pathways that promote cell proliferation .

Biochemical Pathways

The biochemical pathways affected by 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone include the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for regulating cell survival, growth, and metabolism. By inhibiting key components of these pathways, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can induce apoptosis in cancer cells and reduce tumor growth .

Pharmacokinetics

The pharmacokinetics of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body and can cross the blood-brain barrier. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

The molecular and cellular effects of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects are achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell cycle regulation. As a result, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone shows potential as an anti-cancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. For example, acidic conditions may enhance the stability of the compound, while high temperatures could lead to its degradation. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

1-imidazo[1,2-a]pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIYJQYRNBCBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577331 | |

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Imidazo[1,2-a]pyridin-3-yl)ethanone | |

CAS RN |

29096-64-8 | |

| Record name | 3-Acetylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

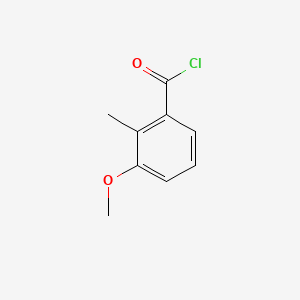

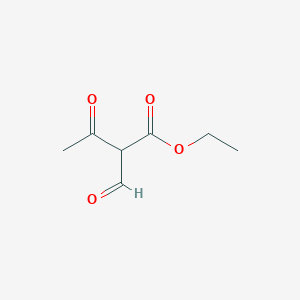

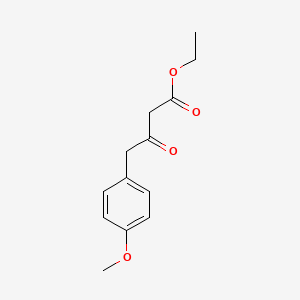

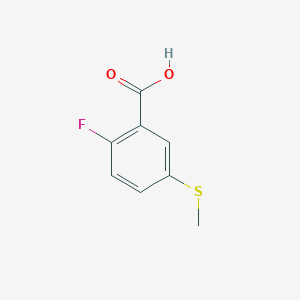

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

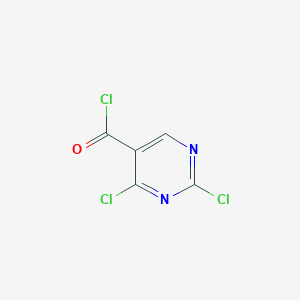

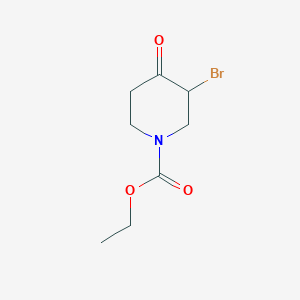

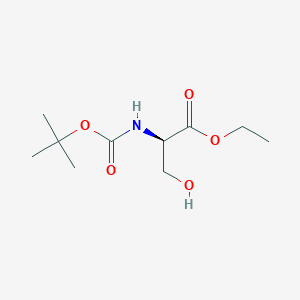

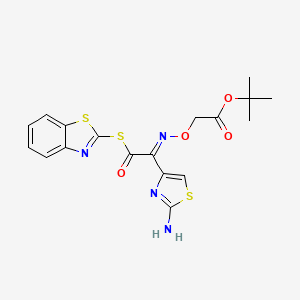

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.